4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide
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Overview
Description
4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methanesulfonyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.
Bromination: The bromine atom is introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with a sulfonamide precursor using a coupling reagent like copper(I) iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Automated Synthesis: To ensure reproducibility and scalability.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide and methanesulfonyl groups can participate in redox reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Biaryl Derivatives: Formed through coupling reactions.
Substituted Benzothiazoles: Resulting from nucleophilic substitution.
Scientific Research Applications
4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a cholinesterase inhibitor and anti-β-amyloid aggregation agent for Alzheimer’s disease.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Explored for its neuroprotective and cognition-enhancing properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as acetylcholinesterase (AChE). The compound inhibits AChE activity, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function . Additionally, it exhibits anti-β-amyloid aggregation properties, which are crucial for Alzheimer’s disease therapy .
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also exhibit cholinesterase inhibition and anti-β-amyloid aggregation properties.
4-Bromophenyl Methyl Sulfone: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit AChE and prevent β-amyloid aggregation makes it a promising candidate for Alzheimer’s disease research .
Properties
Molecular Formula |
C14H11BrN2O4S3 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
4-bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11BrN2O4S3/c1-23(18,19)11-6-7-12-13(8-11)22-14(16-12)17-24(20,21)10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |
InChI Key |
FTMGJXGBRKPRLI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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